N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]prop-2-enamide
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Overview
Description
N-[(6-Benzyl-6-azaspiro[34]octan-8-yl)methyl]prop-2-enamide is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]prop-2-enamide typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a benzyl-substituted amine and a cyclic ketone.
Introduction of the Prop-2-enamide Group: The prop-2-enamide group can be introduced via an amidation reaction, where the spirocyclic amine reacts with acryloyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives at the benzyl position.
Scientific Research Applications
N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: Utilized in the synthesis of novel polymers and materials with unique mechanical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. The prop-2-enamide group can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]methanesulfonamide
- N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]acetamide
Uniqueness
N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]prop-2-enamide is unique due to its prop-2-enamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The spirocyclic core also contributes to its unique binding properties and stability.
Properties
IUPAC Name |
N-[(6-benzyl-6-azaspiro[3.4]octan-8-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-2-17(21)19-11-16-13-20(14-18(16)9-6-10-18)12-15-7-4-3-5-8-15/h2-5,7-8,16H,1,6,9-14H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRVVFUIFBPLNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CN(CC12CCC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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